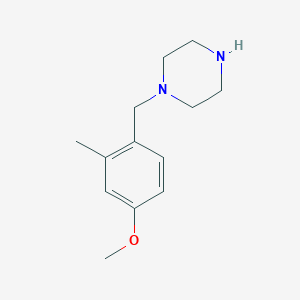
3-Methyl-4-(piperazin-1-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxy-2-methylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound features a methoxy group and a methyl group attached to a benzene ring, which is further connected to a piperazine ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxy-2-methylphenyl)methyl]piperazine typically involves the reaction of 4-methoxy-2-methylbenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1-[(4-methoxy-2-methylphenyl)methyl]piperazine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Purification of the final product is usually achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxy-2-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group, forming a simpler piperazine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-[(4-hydroxy-2-methylphenyl)methyl]piperazine.
Reduction: Formation of 1-[(2-methylphenyl)methyl]piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the substituent introduced.
Scientific Research Applications
1-[(4-methoxy-2-methylphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-methoxy-2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
1-[(4-methoxy-2-methylphenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-[(4-methoxyphenyl)methyl]piperazine: Lacks the methyl group on the benzene ring, which may affect its biological activity and chemical reactivity.
1-[(4-methylphenyl)methyl]piperazine: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
1-[(2-methylphenyl)methyl]piperazine: The position of the methyl group is different, potentially altering its chemical properties and biological effects.
The uniqueness of 1-[(4-methoxy-2-methylphenyl)methyl]piperazine lies in the specific combination of the methoxy and methyl groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[(4-methoxy-2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-11-9-13(16-2)4-3-12(11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 |
InChI Key |
FUJYKTZYYPTGRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















